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Copper chromium oxide (CuCrO₂), a p-type transparent conductive oxide, is emerging as a

critical material in the advancement of transparent electronics. Its unique combination of

electrical conductivity and optical transparency makes it a promising candidate for a variety of

applications, including as a hole transport layer (HTL) in solar cells and for use in transparent

diodes and transistors.[1] This document provides a detailed overview of CuCrO₂'s properties,

synthesis protocols, and performance data relevant to its application as a TCO.

Overview of CuCrO₂ Properties
CuCrO₂ is a member of the delafossite family of oxides, which are known for their potential as

p-type TCOs.[1] Stoichiometric CuCrO₂ exhibits a band gap of approximately 3.1–3.3 eV,

ensuring good transparency in the visible spectrum, with a relatively good electrical resistivity of

around 1 Ω cm.[1] However, recent research has demonstrated that manipulating the

stoichiometry, particularly creating Cu-rich or Cr-deficient films, can significantly enhance its

conductive properties.[1][2]

The performance of TCOs is often quantified by a figure of merit (FoM), which relates the

electrical conductivity to the optical absorption. One commonly used metric is the Haacke figure

of merit, which is proportional to T¹⁰/Rsh, where T is the transmittance and Rsh is the sheet
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resistance. Another is Gordon's figure of merit (FoMG), defined as σ/α, where σ is the electrical

conductivity and α is the optical absorption coefficient.[1]

Data Presentation: Performance of CuCrO₂ TCOs
The following tables summarize the quantitative data on the performance of CuCrO₂ thin films

prepared by various methods.

Table 1: Electrical and Optical Properties of CuCrO₂ Thin Films
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Synthesis
Method

Stoichiomet
ry/Doping

Resistivity
(ρ) (Ω cm)

Average
Transmittan
ce (%)

Figure of
Merit (FoM)

Reference

Aerosol-

Assisted

Chemical

Vapor

Deposition

(AACVD)

Stoichiometri

c
1 ~60 - [1]

Aerosol-

Assisted

Chemical

Vapor

Deposition

(AACVD)

Cu-rich (Cr-

deficient)
0.05 58

2200 μS

(FoMG)
[1][2][3]

Aerosol-

Assisted

Chemical

Vapor

Deposition

(AACVD)

Cu₂O +

CuCrO₂

nanocomposi

te

0.02 52
1400 μS

(FoMG)
[1][2][3]

Spin Coating - 0.35 - 12.54 - - [4][5]

Solution

Process

Nanocrystalli

ne Cu

deficient

- - 350 μS [6]

RF

Magnetron

Sputtering

N₂/(Ar + N₂)

ratio of 40%
53.0 73 - [7]

RF

Magnetron

Sputtering

Mg and N co-

doped (2.5%

Mg)

0.0036 69 - [8][9]

Ultrasonic

Spray

- >100 S/cm

(Conductivity)

- - [10]
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Pyrolysis

Pulsed

Injection

MOCVD

Non-

intentionally

doped

~0.059 ~50 - [11]

Spray

Pyrolysis

Nanocrystalli

ne, Cu

deficient

~0.167
>80 (on

polyimide)
- [12]

Table 2: Carrier Properties of CuCrO₂-based Films

Film Composition
Carrier Mobility
(cm²/Vs)

Carrier Density
(cm⁻³)

Reference

Cu₂O + CuCrO₂:73% 0.65 9.3 x 10¹⁸ [1]

Pure Cu₂O 5 1.5 x 10¹⁶ [1]

Experimental Protocols
Detailed methodologies for the synthesis of CuCrO₂ thin films are crucial for reproducibility.

Below are protocols for key deposition techniques.

This method allows for the deposition of high-quality films at atmospheric pressure and

relatively low temperatures.

Precursor Solution:

Copper(II) acetylacetonate (Cu(acac)₂) and Chromium(III) acetylacetonate (Cr(acac)₃) are

dissolved in ethanol.[1]

The Cu/(Cu+Cr) molar ratio in the solution is varied to control the stoichiometry of the

resulting film.

Deposition Parameters:

The precursor solution is aerosolized and transported to a heated substrate.
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Deposition Temperature: 350 °C.[1]

The composition of the films is largely independent of the total molar concentration of the

solution under the studied conditions, indicating a reproducible process.[1]

A solution-based technique suitable for small-scale and laboratory fabrication.

Precursor Solution:

Details on the specific precursors and solvents can vary. One study utilized copper and

chromium hydrate precursors in an alcoholic solution.[11]

Deposition and Annealing:

The precursor solution is dispensed onto a substrate, which is then spun at a high speed

to create a uniform film.

The coated substrate is dried at temperatures between 300 and 500 °C.[11]

Multiple coating and drying steps can be performed to achieve the desired thickness.

A final annealing step at 700–800 °C under a pure nitrogen atmosphere is necessary to

obtain the pure delafossite structure.[11]

A physical vapor deposition technique that can produce high-quality, uniform films.

Target Preparation:

For doped films, targets are prepared by solid-state reaction. For example, for Mg and N

co-doping, Cu₂O, Cr₂O₃, and MgO powders are mixed and sintered at high temperatures

(e.g., 1250 °C).[8][9]

Sputtering Conditions:

The sputtering is performed in a vacuum chamber.

Reactive Gas: Nitrogen (N₂) can be introduced into the argon (Ar) sputtering gas to

incorporate nitrogen into the film, which can improve its properties.[7]
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The ratio of N₂ to Ar is a critical parameter.

Post-Deposition Annealing:

Annealing in a high vacuum at temperatures around 800 °C can improve the crystallinity

and transparency of the films.[8]

Visualizations
The following diagrams illustrate key relationships and workflows in the application of CuCrO₂

as a TCO.
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Fig. 1: Experimental workflow for CuCrO₂ TCO development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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